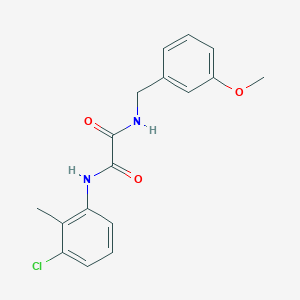

N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-11-14(18)7-4-8-15(11)20-17(22)16(21)19-10-12-5-3-6-13(9-12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAGJMRVKBOPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate by reacting 3-chloro-2-methylaniline with oxalyl chloride in an inert solvent such as dichloromethane.

Step 2: Addition of 3-methoxybenzylamine to the reaction mixture, followed by stirring at room temperature to yield the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide with structurally and functionally related oxalamides from the literature:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparisons

Substituent Effects on Bioactivity

- Chlorinated Aromatic Groups :

- The target compound’s 3-chloro-2-methylphenyl group differs from the 3-chloro-4-fluorophenyl (compound 28) and 3-chloro-4-methylphenyl (compound 29) groups in .

In compound 14 (), a 4-chlorophenyl group contributes to antiviral activity by enhancing hydrophobic interactions with HIV envelope proteins .

- Methoxybenzyl vs. Phenethyl Groups :

- The target’s 3-methoxybenzyl group contrasts with the 4-methoxyphenethyl groups in compounds 28 and 27. The shorter benzyl linker (vs. phenethyl) may restrict conformational flexibility, affecting binding to targets like SCD .

Functional Diversity

- Enzyme Inhibition : Compounds 28 and 29 () inhibit SCD via CYP4F11 activation, a mechanism likely shared by the target compound due to structural similarities. However, the adamantyl-containing oxalamide (compound 6, ) targets sEH, demonstrating how substituent bulkiness directs selectivity .

- Flavor Modulation : S336 () highlights oxalamides’ dual roles in medicinal and flavor chemistry. The target’s chloro and methoxy groups are atypical for flavor applications, suggesting a stronger focus on bioactivity.

Synthetic and Analytical Methods

- The target compound may be synthesized via General Procedure 1 (), which involves coupling substituted anilines with oxalyl chloride derivatives. Characterization would likely mirror reported methods: $ ^1H/^{13}C $ NMR, LC-MS, and HPLC for purity validation .

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound characterized by its unique structural features, which include a chloro and methyl substitution on one phenyl ring and a methoxybenzyl moiety linked through an oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 320.79 g/mol

The configuration of the compound suggests potential interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.

The biological activity of this compound is hypothesized to involve modulation of specific cellular pathways. The exact mechanism is not fully elucidated, but it may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular proliferation or metabolic processes.

- Receptor Binding : It could potentially bind to specific receptors, influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that such oxalamides can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Candida albicans | Low |

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including:

- HeLa (Cervical Cancer)

- MCF7 (Breast Cancer)

- HCT116 (Colon Cancer)

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

-

In Vitro Anticancer Study :

- A study conducted on various cancer cell lines revealed that the compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.

-

Antimicrobial Efficacy :

- A series of antimicrobial assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Q & A

Q. Key Reaction Conditions :

- Temperature: 60–80°C for amide coupling; room temperature for benzylation.

- Catalysts: Triethylamine (Et₃N) for acid scavenging.

- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility optimization .

Basic Question: How is the structural integrity and purity of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy group at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 387.1) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm C=O stretches in the oxalamide core .

Advanced Question: How do structural analogs of this compound influence its biological activity, and what experimental approaches are used to compare them?

Methodological Answer:

- Structural Analogs : Modifications in the chloro-methylphenyl or methoxybenzyl groups (e.g., replacing Cl with F or adjusting methoxy positioning) alter binding affinity to targets like kinase enzymes .

- Experimental Approaches :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based kinase activity kits.

- Molecular Docking : Compare binding poses of analogs using software like AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.